

Atomoxetine-d3 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atomoxetine-d3 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of **Atomoxetine-d3 hydrochloride**, a deuterated isotopologue of the selective norepinephrine reuptake inhibitor, atomoxetine. This document is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its fundamental characteristics, mechanism of action, and established analytical methodologies.

Core Properties and Physicochemical Data

Atomoxetine-d3 hydrochloride is a stable, isotopically labeled form of atomoxetine hydrochloride. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.

Table 1: Physicochemical Properties of **Atomoxetine-d3 Hydrochloride**

Property	Value	Reference
Chemical Name	(R)-N-(methyl-d3)-3-phenyl-3-(o-tolyloxy)propan-1-amine, monohydrochloride	[1]
Synonyms	(R)-N-(Methyl-d3)-γ-(2-methylphenoxy)benzenepropamine Hydrochloride, R-Tomoxetine-d3 Hydrochloride	[1]
CAS Number	1217776-38-9	[1]
Molecular Formula	C ₁₇ H ₁₈ D ₃ NO • HCl	[1]
Molecular Weight	294.8 g/mol	[1]
Physical State	Solid	
Solubility	Slightly soluble in chloroform and methanol.	[1]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[1]

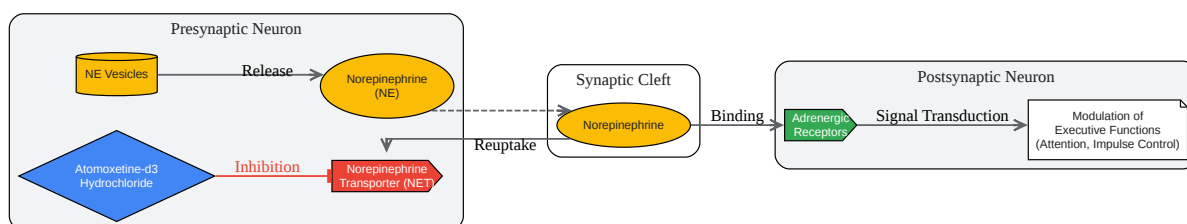
Mechanism of Action and Signaling Pathway

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET), with a significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters. By blocking NET, atomoxetine increases the synaptic concentration of norepinephrine, particularly in the prefrontal cortex. This region of the brain is crucial for executive functions such as attention, working memory, and impulse control, which are often impaired in individuals with Attention-Deficit/Hyperactivity Disorder (ADHD). The increased availability of norepinephrine enhances neurotransmission, leading to improved ADHD symptoms.

Table 2: In Vitro Binding Affinities (K_i) of Atomoxetine

Transporter	Ki (nM)	Reference
Norepinephrine Transporter (NET)	5	[1] [2] [3]
Serotonin Transporter (SERT)	77	[1] [2] [3]
Dopamine Transporter (DAT)	1451	[1] [2] [3]

The primary signaling pathway influenced by atomoxetine is the norepinephrine pathway in the prefrontal cortex.



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Atomoxetine's Mechanism of Action

Experimental Protocols: Bioanalytical Quantification

Atomoxetine-d3 hydrochloride is predominantly used as an internal standard for the accurate quantification of atomoxetine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the analysis of atomoxetine in human plasma.

Materials and Reagents

- Atomoxetine hydrochloride (analytical standard)

- **Atomoxetine-d3 hydrochloride** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human plasma (blank)

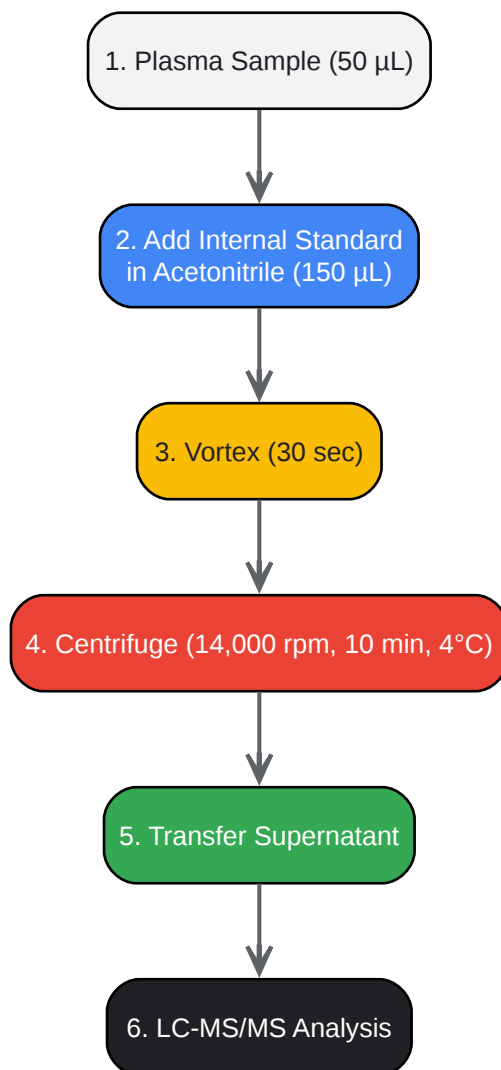
Stock and Working Solutions

- Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol.
- **Atomoxetine-d3 Hydrochloride** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Atomoxetine-d3 hydrochloride** in methanol.
- Atomoxetine Working Standards: Serially dilute the atomoxetine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve and quality control samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Atomoxetine-d3 hydrochloride** stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (calibration standard, quality control, or unknown sample).
- Add 150 µL of the internal standard working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.



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Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

Table 3: Illustrative LC-MS/MS Parameters

Parameter	Condition	Reference
LC System	Agilent 1200 Series or equivalent	[4]
Column	Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent	[4]
Mobile Phase A	Water with 5 mM ammonium acetate and 0.1% formic acid	[4]
Mobile Phase B	Methanol with 5 mM ammonium acetate and 0.1% formic acid	[4]
Flow Rate	0.25 mL/min	[4]
Injection Volume	5 µL	[4]
Column Temperature	40°C	[5]
Mass Spectrometer	API 4000 or equivalent triple quadrupole	[6]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[4][6]
MRM Transition (Atomoxetine)	m/z 256.4 → 43.8	[4]
MRM Transition (Atomoxetine-d3)	m/z 259.3 → 47.0	[4]
Collision Energy	Optimized for specific instrument	[6]
Dwell Time	100 ms	N/A

Conclusion

Atomoxetine-d3 hydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of atomoxetine. Its well-defined physicochemical properties and predictable behavior as an internal standard ensure the

reliability and accuracy of bioanalytical methods. The detailed mechanism of action and established analytical protocols provided in this guide offer a solid foundation for further research and development in the field of neuropsychopharmacology.

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